2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Overview
Description
2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromobenzamido group and the tetrahydrobenzo[b]thiophene core structure imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Similar compounds, such as bromfenac, have been shown to inhibitcyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation.
Mode of Action
The compound likely interacts with its targets, COX-1 and COX-2, by inhibiting their activity This inhibition blocks the synthesis of prostaglandins, leading to a decrease in inflammation
Biochemical Pathways
The compound’s action affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain perception, and regulation of body temperature.
Pharmacokinetics
Similar compounds like bromfenac are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in urine . These properties can impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation . This can result in reduced pain and swelling in conditions where these symptoms are present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through intramolecular cyclization reactions.
Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a modulator of amyloid beta aggregation, which is relevant in Alzheimer’s disease research.
Cancer Research: Derivatives of benzo[b]thiophene have been evaluated for their anticancer properties, particularly targeting the RhoA/ROCK pathway.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide Derivatives: These compounds share a similar core structure and have been studied for their STING-agonistic activity.
Benzofuran-2-carboxamide Derivatives: These compounds also modulate amyloid beta aggregation and have similar biological activities.
Uniqueness
2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the presence of the bromobenzamido group, which imparts distinct chemical reactivity and biological activity. Its ability to modulate amyloid beta aggregation and target the RhoA/ROCK pathway makes it a valuable compound for research in neurodegenerative diseases and cancer .
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c17-10-7-5-9(6-8-10)15(21)19-16-13(14(18)20)11-3-1-2-4-12(11)22-16/h5-8H,1-4H2,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRNDHDYUZGXKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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